1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid

Catalog No.
S13823239
CAS No.
M.F
C7H12O4S
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic...

Product Name

1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid

IUPAC Name

3-methyl-1-methylsulfonylcyclobutane-1-carboxylic acid

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C7H12O4S/c1-5-3-7(4-5,6(8)9)12(2,10)11/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

YDYDFNVRITZTTE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)S(=O)(=O)C

1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane ring structure, which incorporates a methanesulfonyl group and a carboxylic acid functional group. The molecular formula of this compound is C7H12O4SC_7H_{12}O_4S with a molecular weight of approximately 192.24 g/mol. Its structural features contribute to its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity imparted by the methanesulfonyl and carboxylic acid groups.

, making it a versatile compound in synthetic organic chemistry. Key types of reactions include:

  • Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylate salts.
  • Reduction: The carboxylic acid can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methanesulfonyl group can be substituted with various nucleophiles under appropriate conditions, allowing for the formation of diverse derivatives.

Research indicates that 1-methanesulfonyl-3-methylcyclobutane-1-carboxylic acid exhibits significant biological activity, particularly in enzyme inhibition and protein-ligand interactions. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which may inhibit their activity and modulate various biochemical pathways relevant to therapeutic applications. Initial studies suggest its potential in drug discovery and development.

The synthesis of 1-methanesulfonyl-3-methylcyclobutane-1-carboxylic acid typically involves several steps:

  • Cyclization: The reaction of cyclobutene with methanesulfonyl chloride in the presence of a base leads to the formation of the cyclobutane framework.
  • Oxidation: Subsequent oxidation introduces the carboxylic acid group.
  • Purification: Techniques such as crystallization and chromatography are employed to achieve high purity and yield of the final product.

Industrial production may utilize continuous flow reactors to enhance efficiency and scalability.

1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid has several applications across various fields:

  • Organic Synthesis: It serves as a valuable building block for constructing more complex molecules.
  • Medicinal Chemistry: The compound is explored for its potential in drug development due to its biological activity.
  • Material Science: It can be utilized in the synthesis of specialty chemicals with unique properties.

Interaction studies involving 1-methanesulfonyl-3-methylcyclobutane-1-carboxylic acid focus on its ability to affect enzyme activity and protein interactions. Initial findings indicate that its unique structure may allow it to influence biochemical pathways relevant to various diseases, though specific mechanisms are still under investigation.

Several compounds share structural similarities with 1-methanesulfonyl-3-methylcyclobutane-1-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Differences
Cyclobutane-1-carboxylic acidNot specifiedLacks the methanesulfonyl group, resulting in different reactivity.
1-(Methylthio)cyclobutane-1-carboxylic acidNot specifiedSimilar structure but varies in substitution patterns affecting reactivity.
3-Hydroxy-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid2228818-52-6Contains a hydroxyl group instead of a methyl group, altering its chemical behavior.
3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid1497985-18-8Has additional methyl groups affecting sterics and electronic properties.

The uniqueness of 1-methanesulfonyl-3-methylcyclobutane-1-carboxylic acid lies in its combination of the cyclobutane ring and the methanesulfonyl group, which imparts distinctive chemical properties that facilitate its use in various synthetic and research applications.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.04563003 g/mol

Monoisotopic Mass

192.04563003 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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